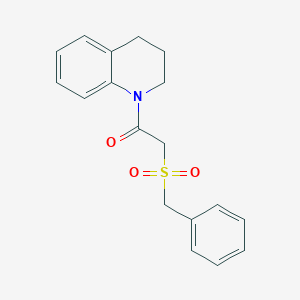

2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the context of inhibiting lysyl oxidase (LOX) and voltage-gated sodium channels. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H17N1O2S1

- Molecular Weight : 299.38 g/mol

Inhibition of Lysyl Oxidase (LOX)

Lysyl oxidase is an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix, playing a critical role in tissue remodeling and fibrosis. Inhibitors of LOX are being investigated for their potential therapeutic applications in cancer metastasis and fibrotic diseases.

- Potency : Research indicates that modifications at the sulfonyl linker significantly affect LOX inhibition potency. For instance, compounds with cyclic alkyl or aryl groups attached to the sulfonyl linker show enhanced LOX inhibitory activity compared to their linear counterparts. The compound this compound has been shown to exhibit promising IC50 values in various studies .

| Compound | IC50 (μM) | Comments |

|---|---|---|

| This compound | 0.26 | Potent LOX inhibitor |

| Methanesulfonylphenyl sulfone | 0.26 | Reference for comparison |

Voltage-Gated Sodium Channel Inhibition

Voltage-gated sodium channels (Nav) are crucial for the propagation of action potentials in neurons and are implicated in various neurological disorders. Compounds that inhibit these channels can serve as therapeutic agents for pain management and epilepsy.

- Mechanism : The compound is believed to interact with specific binding sites on Nav channels, potentially leading to a reduction in excitability of neuronal cells. This interaction could provide insights into developing analgesics or anticonvulsants .

Study on LOX Inhibition

A study published in Nature Reviews Drug Discovery explored the structure-activity relationship (SAR) of various sulfonamide derivatives, including this compound. The findings highlighted that modifications at the benzene ring and sulfonamide moiety could enhance LOX inhibition significantly .

Study on Sodium Channel Blocking

In another study focusing on sodium channel blockers, researchers evaluated the efficacy of several derivatives against Nav 1.7 channels. The results indicated that compounds similar to this compound displayed significant blocking activity, suggesting their potential as therapeutic agents for neuropathic pain .

Propiedades

IUPAC Name |

2-benzylsulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-7-2-1-3-8-15)19-12-6-10-16-9-4-5-11-17(16)19/h1-5,7-9,11H,6,10,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLHFJDOCURBEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.